![molecular formula C10H12F2O2 B2440513 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol CAS No. 1515345-72-8](/img/structure/B2440513.png)
2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol (2,4-DFP) is an organic compound that has recently been gaining attention due to its potential applications in a wide range of scientific research areas. This compound has been found to possess a variety of biochemical and physiological effects, making it a valuable tool for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Downstream Processing of Biologically Produced Diols :Zhi-Long Xiu and A. Zeng (2008) discussed the importance of diols like 1,3-propanediol in biotechnological applications, emphasizing the need for efficient recovery and purification methods due to the significant costs associated with their microbial production. This highlights the relevance of 1,3-propanediol derivatives in the field of biotechnology and industrial chemistry (Xiu & Zeng, 2008).
Synthesis of Coenzyme M Analogues :Gunsalus, Romesser, and Wolfe (1978) explored the synthesis of analogues of methyl-coenzyme M, a compound involved in the enzymatic processes of certain microorganisms. Their work contributes to understanding the biochemical applications of compounds structurally related to 2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol (Gunsalus, Romesser, & Wolfe, 1978).
Biodegradation of Environmental Contaminants :Hatzinger, Streger, and Begley (2015) investigated the enhancement of aerobic biodegradation of 1,2-dibromoethane in groundwater using ethane or propane, highlighting the potential use of propane derivatives in environmental remediation (Hatzinger, Streger, & Begley, 2015).
Zeolite-Catalyzed Methylation Reactions :Svelle et al. (2009) described the use of zeolite catalysts in methylation reactions of ethene, propene, and butene. This study suggests applications in catalysis, particularly in the production of polymers and other complex organic compounds (Svelle et al., 2009).
Catalysis in Organic Synthesis :Roesle et al. (2012) studied the isomerizing alkoxycarbonylation of methyl oleate, indicating the importance of propane derivatives in organic synthesis and catalysis (Roesle et al., 2012).
Eigenschaften
IUPAC Name |
2-[(2,4-difluorophenyl)methyl]propane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O2/c11-9-2-1-8(10(12)4-9)3-7(5-13)6-14/h1-2,4,7,13-14H,3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPUIILHODSBAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC(CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol | |
CAS RN |
1515345-72-8 |
Source


|
| Record name | 2-[(2,4-difluorophenyl)methyl]propane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

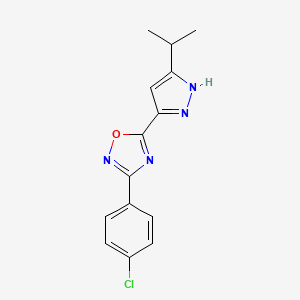

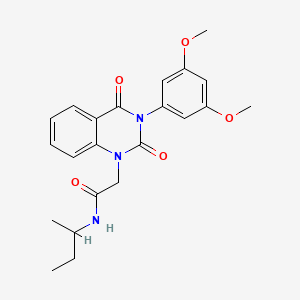
![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2440435.png)

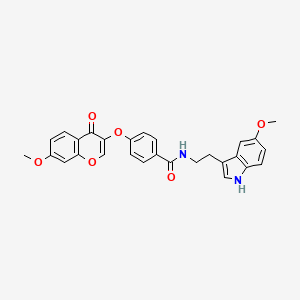
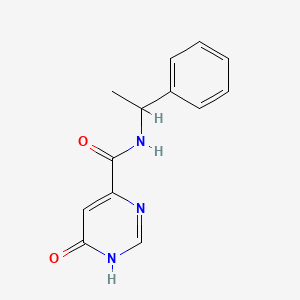

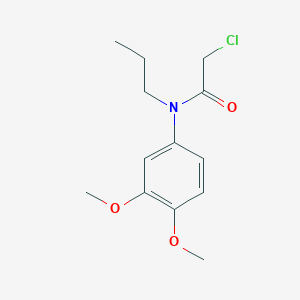

![4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carbaldehyde](/img/structure/B2440446.png)

![(2E)-3-[4-({4-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)ethyl]piperazin-1-yl}sulfonyl)phenyl]prop-2-enoic acid](/img/structure/B2440451.png)
